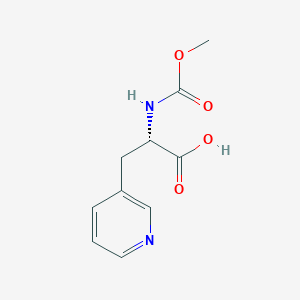
(S)-6,7-Dimethylchroman-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6,7-Dimethylchroman-4-amine is a chiral compound belonging to the chroman family Chromans are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6,7-Dimethylchroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Chiral Resolution: The racemic mixture of 6,7-Dimethylchroman-4-amine is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Amine Introduction:
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Chiral Resolution: Utilizing high-performance liquid chromatography (HPLC) or other scalable chiral separation techniques.
Catalytic Methods: Employing chiral catalysts to selectively produce the (S)-enantiomer during the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-6,7-Dimethylchroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amine group to other functional groups like alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted chroman derivatives, which can be further utilized in pharmaceutical synthesis.
Aplicaciones Científicas De Investigación
(S)-6,7-Dimethylchroman-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (S)-6,7-Dimethylchroman-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethylchroman-4-amine: The racemic mixture of the compound.
4-Amino-2,3-dimethylchroman: A structurally similar compound with different substitution patterns.
6,7-Dimethoxy-4-aminomethylchroman: Another chroman derivative with methoxy groups instead of methyl groups.
Uniqueness
(S)-6,7-Dimethylchroman-4-amine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its racemic mixture or other similar compounds. This enantiomer-specific activity is crucial in medicinal chemistry, where the (S)-enantiomer may exhibit enhanced efficacy and reduced side effects.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
(4S)-6,7-dimethyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO/c1-7-5-9-10(12)3-4-13-11(9)6-8(7)2/h5-6,10H,3-4,12H2,1-2H3/t10-/m0/s1 |
Clave InChI |
HQBGQZIBZYVANH-JTQLQIEISA-N |
SMILES isomérico |
CC1=CC2=C(C=C1C)OCC[C@@H]2N |
SMILES canónico |
CC1=CC2=C(C=C1C)OCCC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


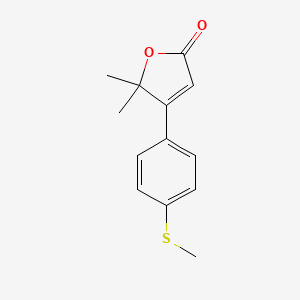
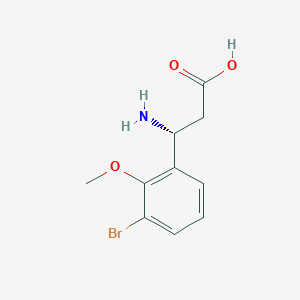
![2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one](/img/structure/B13039002.png)
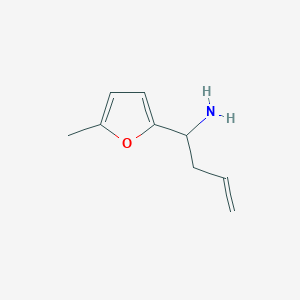
![5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one dihydrochloride](/img/structure/B13039021.png)

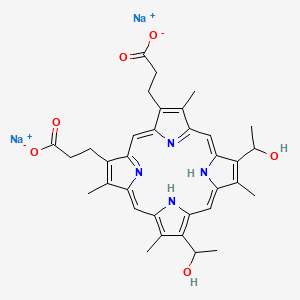
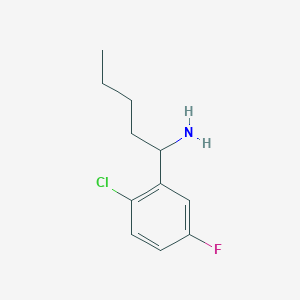

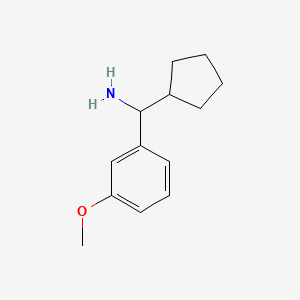
![7-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13039050.png)


